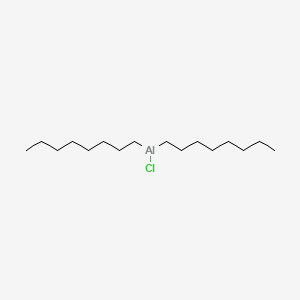

Chlorodioctylaluminium

Description

Structure

2D Structure

Properties

CAS No. |

7325-26-0 |

|---|---|

Molecular Formula |

C16H34AlCl |

Molecular Weight |

288.9 g/mol |

IUPAC Name |

chloro(dioctyl)alumane |

InChI |

InChI=1S/2C8H17.Al.ClH/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |

InChI Key |

QRQUTSPLBBZERR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[Al](CCCCCCCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chlorodioctylaluminium and Analogous Organoaluminium Chlorides

Fundamental Synthetic Routes to Organoaluminium Compounds

The traditional synthesis of organoaluminium compounds relies on two principal methodologies: the direct reaction of alkyl halides with aluminium metal and the hydroalumination of olefins.

The direct synthesis, often referred to as the Müller-Rochow process for its silicon analogue, involves the reaction of an alkyl halide with aluminium metal. wikipedia.org This method is a cornerstone for the industrial production of simple alkylaluminium compounds. wikipedia.org For the synthesis of compounds like chlorodioctylaluminium, 1-chlorooctane (B87089) would be reacted with aluminium powder. The general reaction for the formation of a dialkylaluminium chloride can be represented as:

2 R-X + 2 Al → R₂AlX + AlX₃

where R is the alkyl group (in this case, octyl) and X is a halogen (typically chlorine).

A common outcome of this direct reaction is the formation of alkylaluminium sesquichlorides, which are equimolar mixtures of dialkylaluminium chloride and alkylaluminium dichloride. wikipedia.orgfarabi.university For example, the reaction of ethyl chloride with aluminium yields ethylaluminium sesquichloride, (C₂H₅)₃Al₂Cl₃. wikipedia.org These sesquichlorides can be a source for dialkylaluminium chlorides.

| Reactants | Product(s) | Conditions | Reference |

| Alkyl Halide (R-X), Aluminium (Al) | Dialkylaluminium Halide (R₂AlX), Alkylaluminium Dihalide (RAlX₂) | Elevated temperature and pressure | wikipedia.org |

| 1-Chlorooctane, Aluminium | This compound, Octylaluminium dichloride | Inferred from general principles | |

| Ethyl Chloride, Aluminium | Ethylaluminium Sesquichloride | Industrial Process | wikipedia.org |

Hydroalumination involves the addition of an aluminium-hydrogen bond across a carbon-carbon double or triple bond. This process is a highly effective method for producing organoaluminium compounds from alkenes. wikipedia.org For the synthesis of this compound, the hydroalumination of 1-octene (B94956) with a suitable aluminium hydride source is a key pathway.

A common precursor for this reaction is diisobutylaluminium hydride (DIBAL-H), which can be used to hydroaluminate olefins. The general reaction is as follows:

Al-H + H₂C=CHR → Al-CH₂CH₂R

In the context of producing this compound, a subsequent ligand exchange reaction or the use of a chloro-substituted aluminium hydride would be necessary. A more direct approach involves the reaction of trioctylaluminium with an appropriate source of chlorine, or a redistribution reaction.

A significant industrial process is the two-step synthesis of trialkylaluminium compounds, which first involves the production of dialkylaluminium hydrides from aluminium, hydrogen, and an alkene, followed by further hydroalumination. wikipedia.org For instance, the reaction of 1-octene with di-n-octylaluminium hydride, [Al(Oct)₂H], is a potential route. researchgate.net

| Alkene | Aluminium Hydride Source | Product | Reference |

| 1-Octene | Di-n-octylaluminium hydride ([Al(Oct)₂H]) | Trioctylaluminium | researchgate.net |

| General Alkene (H₂C=CHR) | Aluminium Hydride (Al-H) | Alkylaluminium Compound (Al-CH₂CH₂R) | wikipedia.org |

A common method to produce dialkylaluminium chlorides is through the redistribution reaction between a trialkylaluminium and aluminium trichloride (B1173362). thieme-connect.de For this compound, this would involve the reaction of trioctylaluminium with aluminium trichloride:

2 R₃Al + AlCl₃ → 3 R₂AlCl

This equilibrium-driven reaction is a versatile method for producing a range of alkylaluminium halides. google.com

Advanced Synthetic Strategies for this compound

To enhance the efficiency, selectivity, and scope of organoaluminium synthesis, advanced strategies employing catalysis and sophisticated ligand design have been developed.

Transition metal complexes, particularly those of zirconium and titanium, are effective catalysts for hydroalumination and carboalumination reactions. researchgate.net The use of these catalysts allows for reactions to proceed under milder conditions and with greater control.

Zirconium-Catalyzed Hydroalumination: Zirconocene (B1252598) dichloride (Cp₂ZrCl₂) is a well-established catalyst for the hydroalumination of alkenes. rsc.org For example, the hydroalumination of 1-octene with di-n-octylaluminium hydride ([Al(Oct)₂H]) is promoted by [Cp₂ZrCl₂]. researchgate.netrsc.org This catalytic system can facilitate the insertion of internal olefins, leading to the formation of primary metal-alkyls. rsc.org The catalytic cycle is believed to involve the formation of a Zr-H species, which then adds to the alkene, followed by transmetalation with the aluminium hydride. The use of modified methylaluminoxane (B55162) (MMAO-12) as a co-catalyst in zirconocene-catalyzed oligomerization of 1-octene has also been studied. nih.gov

Titanium-Catalyzed Reactions: Titanium-based catalysts are also employed in the synthesis of organoaluminium compounds. researchgate.net For instance, titanium(IV) complexes can catalyze the polymerization of ethylene (B1197577) when activated by organoaluminium compounds. mdpi.com The interaction between titanium complexes and alkylaluminium chlorides can lead to the formation of bimetallic species with bridging chloride ligands, which are active in olefin transformations. mdpi.com

| Catalyst | Reaction Type | Substrate | Aluminium Source | Key Findings | Reference |

| Zirconocene dichloride ([Cp₂ZrCl₂]) | Hydroalumination | 1-Octene | Di-n-octylaluminium hydride | Promotes hydroalumination of terminal and internal olefins. | researchgate.netrsc.org |

| Titanium(IV) complexes | Olefin Polymerization | Ethylene | Alkylaluminium compounds | Formation of active catalytic species for polymerization. | mdpi.com |

The electronic and steric properties of ligands on the metal catalyst play a crucial role in determining the outcome of the synthesis. acs.org By modifying the ligands, the activity, selectivity, and stability of the catalyst can be finely tuned.

Cyclopentadienyl (B1206354) (Cp) Ligands and their Derivatives: In zirconocene and titanocene (B72419) catalysts, modifications to the cyclopentadienyl ring can significantly impact the catalytic performance. The use of substituted Cp ligands can alter the steric environment around the metal center, influencing the regioselectivity and stereoselectivity of the reaction. kotohiro-nomura.com

Ancillary Donor Ligands: The introduction of ancillary donor ligands, such as phenoxyimines, can create well-defined catalytic systems. acs.org These ligands can stabilize the active species and influence the polymerization of olefins. The reaction of phenoxyimine ligands with trialkylaluminium compounds can lead to the formation of cyclic aluminium complexes that are active in polymerization reactions. acs.org Heteroscorpionate ligands have also been used to create versatile organoaluminium catalysts for the synthesis of polyesters. rsc.org The nature of the ligands influences the structure and reactivity of the resulting aluminium complexes. researchgate.net

Methodological Innovations in Organoaluminium Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of organoaluminium compounds, moving beyond traditional solvent-based approaches.

Electrochemical Synthesis: Electrochemical methods offer a direct and efficient route to organoaluminium halides. This technique involves the electrolysis of an organic halide in a suitable solvent with a sacrificial aluminium anode. asianpubs.org For example, the electrolysis of bromoethane (B45996) or 1-bromopropane (B46711) in acetonitrile (B52724) using a sacrificial aluminium anode yields the corresponding dialkylaluminium bromide. asianpubs.org This method avoids the use of highly reactive aluminium metal powder and can be carried out under mild conditions. Coordination complexes of these organoaluminium halides can also be synthesized electrochemically by adding a ligand to the electrolysis cell. asianpubs.org

Mechanochemical Synthesis: Mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), has emerged as a solvent-free method for synthesizing organoaluminium compounds. numberanalytics.comacs.org This solid-state approach can lead to the formation of products that are not accessible through conventional solution-based methods. acs.orgacs.org For instance, the mechanochemical reaction of aluminium halides with potassium allyl salts has been used to synthesize tris(allyl)aluminium complexes. acs.orgresearchgate.net This technique is energy-efficient and reduces the generation of solvent waste. numberanalytics.com

Reactivity Profiles and Mechanistic Investigations of Chlorodioctylaluminium

Lewis Acidity and Coordination Chemistry of Chlorodioctylaluminium

As with other organoaluminium compounds, the aluminum center in this compound is electron-deficient, making it a potent Lewis acid. nih.govwou.edu This characteristic governs a significant portion of its chemistry, particularly its tendency to form stable coordination complexes with Lewis bases. wou.edu

Formation of Adducts and Complexes

This compound readily reacts with Lewis bases (electron-pair donors) to form adducts or coordination complexes. wou.edu In these reactions, the aluminum atom accepts a pair of electrons from the donor species, forming a coordinate covalent bond. wou.edu Common Lewis bases that form stable adducts with dialkylaluminium halides include ethers, ketones, amines, and phosphines. The formation of these complexes can significantly modify the reactivity of the organoaluminium reagent, either by stabilizing it or by activating the Lewis base for subsequent reactions. For instance, the coordination of this compound to a ketone's carbonyl oxygen increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.

The general reaction for adduct formation can be represented as: (C₈H₁₇)₂AlCl + :L → (C₈H₁₇)₂AlCl·L (where L is a Lewis base)

The stability and structure of these adducts are influenced by the nature of the Lewis base and the steric and electronic properties of the organoaluminium compound itself. nih.govrsc.org

Influence of Steric and Electronic Factors on Lewis Acidity

The Lewis acidity of this compound is a nuanced property influenced by both steric and electronic effects originating from its constituent groups. nih.govrsc.org

Electronic Factors: The two octyl groups are attached to the aluminum center via sigma bonds. Alkyl groups are generally considered to be electron-donating through an inductive effect. This donation of electron density to the aluminum center slightly reduces its electron deficiency, thereby moderating its Lewis acidity compared to aluminum trichloride (B1173362) (AlCl₃). Conversely, the electronegative chlorine atom withdraws electron density from the aluminum, enhancing its Lewis acidity. The balance of these opposing electronic effects results in a compound with significant, yet not extreme, Lewis acidity.

Steric Factors: The most prominent feature of the octyl groups is their significant steric bulk. These long, flexible hydrocarbon chains occupy a considerable volume around the aluminum center. This steric hindrance can impede the approach of bulky Lewis bases, making adduct formation less favorable than for organoaluminium compounds with smaller alkyl groups, such as dimethylaluminium chloride or diethylaluminium chloride. nih.govrsc.org The interplay between steric demand and electronic properties is crucial in determining the compound's reactivity and its ability to form stable complexes. rsc.org

The following table provides a qualitative comparison of this compound with its lower alkyl homologues.

| Compound | Alkyl Group | Relative Steric Bulk | Inductive Effect | Overall Lewis Acidity (General Trend) |

| Dimethylaluminium chloride | Methyl (-CH₃) | Low | Weakly Donating | Highest |

| Diethylaluminium chloride | Ethyl (-C₂H₅) | Moderate | Donating | Intermediate |

| This compound | Octyl (-C₈H₁₇) | High | Donating | Moderate |

Role of this compound as a Reagent in Organic Transformations

Beyond its Lewis acidity, this compound is an active participant in organic reactions, primarily as a source of nucleophilic alkyl groups and occasionally as a reducing agent.

Nucleophilic Reactivity and Alkylation Processes

The aluminum-carbon bond in this compound is polarized, with the carbon atom bearing a partial negative charge (carbanionic character). This makes the octyl group nucleophilic, allowing it to be transferred to electrophilic centers in a process known as alkylation. researchgate.net A classic example is the 1,2-addition to carbonyl compounds. In the reaction with a ketone or aldehyde, the aluminum first coordinates to the carbonyl oxygen, acting as a Lewis acid. This is followed by the intramolecular transfer of an octyl group to the electrophilic carbonyl carbon, resulting in the formation of an aluminum alkoxide. Subsequent hydrolysis of the alkoxide yields the corresponding secondary or tertiary alcohol.

This dual functionality—Lewis acid activation followed by nucleophilic transfer—is a hallmark of the reactivity of many organoaluminium reagents. lookchem.com

Reductive Capabilities in Chemical Reactions

Organoaluminium compounds that possess hydrogen atoms on the β-carbon of their alkyl chains can also function as reducing agents through a mechanism known as β-hydride elimination. This compound, with its n-octyl groups, fits this structural requirement. In this process, a hydride ion (H⁻) is transferred from the β-carbon of an octyl group to an electrophilic substrate, such as a ketone. This results in the reduction of the substrate (e.g., ketone to a secondary alcohol) and the elimination of 1-octene (B94956) from the organoaluminium compound.

While often a competing side reaction to alkylation, the reductive pathway can be favored depending on the steric environment of the substrate and the reaction conditions. For sterically hindered ketones, reduction is often a more significant pathway than alkylation.

Detailed Reaction Mechanisms Involving this compound

This compound is a crucial component in several catalytically important reactions, most notably in Ziegler-Natta polymerization. scienceinfo.comwikipedia.org Its role is multifaceted, involving the activation of the primary transition-metal catalyst and participation in the polymerization mechanism. libretexts.org

In a typical heterogeneous Ziegler-Natta system for alkene polymerization, a titanium halide (e.g., TiCl₄) is treated with an organoaluminium co-catalyst like this compound. scienceinfo.comlibretexts.org

The mechanism can be broken down into several key stages:

Catalyst Activation: this compound first reacts with the titanium tetrachloride pre-catalyst. An octyl group is transferred from the aluminum to a titanium center, displacing a chloride ligand. This alkylation process reduces the titanium (e.g., from Ti(IV) to Ti(III)) and creates a titanium-carbon bond, which is the initial active site for polymerization. libretexts.orgresearchgate.net The aluminum species also acts as a chloride scavenger, further promoting the formation of the active catalyst. scienceinfo.com

Initiation and Propagation: An alkene monomer (e.g., ethylene (B1197577) or propylene) coordinates to a vacant orbital on the activated titanium center. libretexts.org This is followed by a migratory insertion step, where the alkene inserts into the existing titanium-alkyl (Ti-C) bond. libretexts.org This process simultaneously extends the alkyl chain and creates a new vacant coordination site on the titanium center, allowing the next monomer to bind. This cycle of coordination and insertion repeats, leading to the growth of the polymer chain. libretexts.org

Termination: The polymer chain growth can be terminated through several pathways, some of which directly involve the organoaluminium compound. These include β-hydride elimination from the growing polymer chain to the metal center or chain transfer to the aluminum co-catalyst. In the latter case, the completed polymer chain is transferred to the aluminum compound, and a new alkyl group (e.g., octyl) is transferred to the titanium center, initiating a new polymer chain.

The following table summarizes the role of this compound in the Ziegler-Natta polymerization mechanism.

| Mechanistic Step | Role of this compound | Description |

| Catalyst Activation | Alkylating Agent & Lewis Acid | Transfers an octyl group to the titanium pre-catalyst to form the active Ti-C bond. It also scavenges chloride ions. |

| Initiation | Initiator Source | Provides the initial alkyl group onto which the first monomer unit is inserted. |

| Propagation | (Indirect) | Maintains the active state of the catalyst by complexing with byproducts. |

| Chain Transfer/Termination | Chain Transfer Agent | Accepts a completed polymer chain from the titanium center, allowing a new chain to be initiated. This is a key process for controlling the molecular weight of the polymer. |

Hydroalumination Reaction Mechanisms

Hydroalumination involves the addition of an Al-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond. Although this compound does not inherently contain a hydride, it can be involved in hydroalumination processes, often in conjunction with a hydride source or through in-situ formation of a hydride species. The general mechanism for hydroalumination with dialkylaluminium hydrides provides a framework for understanding how a related this compound system might behave.

The uncatalyzed hydroalumination of alkenes and alkynes by dialkylaluminium hydrides is generally accepted to proceed through a concerted, four-centered transition state. wikipedia.org In this mechanism, the Al-H bond adds across the π-system of the unsaturated substrate in a syn-selective manner.

Key Mechanistic Features:

Concerted Addition: The Al-H bond breaks as the new Al-C and C-H bonds form simultaneously. wikipedia.org

Four-Membered Ring Transition State: This involves the aluminium, the hydride, and the two carbons of the multiple bond. nih.gov

Regioselectivity: In the case of terminal alkenes or alkynes, the aluminium atom typically adds to the less substituted carbon (anti-Markovnikov selectivity), which is attributed to both steric and electronic factors. wikipedia.org

For a compound like this compound to participate, it would likely require a preceding step to generate an active aluminium hydride species. This could potentially occur through redistribution reactions or the addition of a metal hydride.

Table 1: General Mechanistic Steps in Hydroalumination of an Alkene with a Dialkylaluminium Hydride

| Step | Description | Intermediate/Transition State |

| 1. Coordination | The Lewis acidic aluminium center of the dialkylaluminium hydride coordinates to the π-electron cloud of the alkene. | π-complex |

| 2. Syn-Addition | A concerted addition of the Al-H bond across the double bond occurs via a four-centered transition state. | Four-membered ring transition state |

| 3. Product Formation | A new trialkylaluminium compound is formed with the alkyl group derived from the original alkene. | Trialkylaluminium |

Research has shown that uncatalyzed reactions of terminal alkenes and aluminium hydrides can have limited substrate scope and low selectivity. chemistryviews.org However, the use of transition-metal catalysts can improve selectivity and allow for milder reaction conditions. chemistryviews.org

Carboalumination Reaction Mechanisms

Carboalumination is the addition of an Al-C bond across a carbon-carbon multiple bond. This compound, possessing two Al-C (Al-octyl) bonds, can theoretically undergo this reaction. The uncatalyzed carboalumination of alkenes and alkynes is believed to proceed through a concerted mechanism, similar to hydroalumination.

Experimental evidence supports a four-membered ring transition state for the carboalumination of alkenes. nih.gov This mechanism is consistent with other reactions involving Group 13 elements. nih.gov The regioselectivity of the reaction is influenced by the development of a partial positive charge on the carbon atom beta to the newly formed Al-C bond, which can be stabilized by hyperconjugation. nih.gov

Key Mechanistic Features:

Electrophilic Attack: The Lewis acidic aluminium atom initiates the reaction by interacting with the π-electrons of the unsaturated substrate.

Concerted Pathway: The reaction is generally considered to be a concerted process involving a four-centered transition state. nih.gov

Stereoselectivity: The addition typically occurs in a syn-fashion.

The reactivity in carboalumination can be significantly enhanced by the use of catalysts, such as zirconium compounds (in what is known as the ZACA reaction for Zr-catalyzed asymmetric carboalumination of alkenes). nih.gov

Table 2: Proposed Uncatalyzed Carboalumination of an Alkene with this compound

| Step | Description | Intermediate/Transition State |

| 1. Coordination | The this compound coordinates to the alkene. | π-complex |

| 2. Nucleophilic Attack | The π-bond of the alkene attacks the aluminium center, while an octyl group migrates to one of the alkene carbons. | Four-centered transition state |

| 3. Product Formation | A new organoaluminium compound is formed with an extended carbon chain. | Chloro(alkyl)(octyl)aluminium |

It is important to note that for many organoaluminium compounds, carboalumination can compete with other reaction pathways, and the outcome can be influenced by factors such as temperature and the presence of catalysts. wikipedia.org

Cycloalumination Reaction Pathways

Cycloalumination reactions involve the formation of an aluminacyclic compound. These reactions typically occur with dienes or enynes, where the organoaluminium reagent adds across two unsaturated functionalities within the same molecule. While specific examples involving this compound are not readily found, the general principles of cycloalumination with organoaluminium reagents can be applied.

The mechanism often involves a stepwise or concerted addition of the Al-C or Al-H bonds to the unsaturated system, leading to the formation of a stable five- or six-membered ring containing the aluminium atom. Zirconium-catalyzed cyclic carboalumination reactions are well-documented and proceed via distinct mechanistic pathways. researchgate.net

Potential Mechanistic Pathway for Cycloalumination of a 1,5-Diene:

Initial Carboalumination: The this compound would first undergo a carboalumination reaction with one of the double bonds of the diene.

Intramolecular Cyclization: The newly formed organoaluminium intermediate would then undergo an intramolecular carboalumination with the second double bond, forming the aluminacyclic ring.

The feasibility and efficiency of such a reaction would be highly dependent on the structure of the diene and the reaction conditions.

Mechanistic Aspects of Substitution and Addition Reactions

Organoaluminium compounds like this compound can participate in a variety of substitution and addition reactions, largely dictated by the Lewis acidic nature of the aluminium center and the nucleophilicity of the aluminium-bound carbon atoms.

Substitution Reactions:

Substitution reactions at the aluminium center can occur where the chloride or one of the octyl groups is displaced by another nucleophile. The Al-Cl bond is generally more labile than the Al-C bond, making it the more likely site for substitution.

Mechanism: These reactions typically proceed through an associative mechanism, where the incoming nucleophile coordinates to the aluminium center, forming a higher-coordinate intermediate, followed by the departure of the leaving group.

Addition Reactions:

The octyl groups of this compound can act as nucleophiles in addition reactions to electrophilic centers, such as carbonyl groups.

Mechanism: The reaction is initiated by the coordination of the Lewis acidic aluminium to the oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic. Subsequently, one of the octyl groups is transferred from the aluminium to the carbonyl carbon. This process is often referred to as a carboalumination of the C=O bond and is a key step in the use of organoaluminium reagents for alkylation of aldehydes and ketones. researchgate.net

Table 3: General Mechanism for the Addition of an Octyl Group from this compound to a Ketone

| Step | Description | Intermediate/Transition State |

| 1. Lewis Acid-Base Adduct Formation | The aluminium atom of this compound coordinates to the carbonyl oxygen. | Coordinated ketone-aluminium complex |

| 2. Nucleophilic Transfer | An octyl group is transferred from the aluminium to the electrophilic carbonyl carbon via a six-membered ring-like transition state. | Six-membered transition state |

| 3. Product Formation | An aluminium alkoxide is formed. Subsequent hydrolysis would yield the corresponding tertiary alcohol. | Aluminium alkoxide |

The reactivity of organoaluminium compounds in these reactions is often enhanced by their ability to form adducts with various bases, which can influence the nucleophilicity of the alkyl groups. farabi.university

Catalytic Applications of Chlorodioctylaluminium in Polymerization and Organic Synthesis

Chlorodioctylaluminium as a Co-catalyst in Olefin Polymerization

In the production of polyolefins, this compound plays a crucial role as a co-catalyst, primarily in conjunction with transition metal catalysts. Its functions include the alkylation of the transition metal center, the activation of the catalyst to its cationic, catalytically active form, and acting as a scavenger for impurities that could otherwise deactivate the catalyst. The nature of the alkyl groups and the presence of a chlorine atom in this compound influence the electronic and steric environment of the active catalytic species, thereby affecting the polymerization process and the properties of the resulting polymer.

Ziegler-Natta Polymerization Systems

Ziegler-Natta catalysts, a cornerstone of industrial polyolefin production, are heterogeneous systems typically comprising a titanium-based catalyst on a magnesium chloride support, activated by an organoaluminium co-catalyst. hhu.dewikipedia.org While triethylaluminium is a commonly employed co-catalyst, the use of this compound can offer distinct advantages. The longer octyl chains of this compound can influence the solubility and stability of the active species at the catalyst surface.

The general mechanism of Ziegler-Natta polymerization involves the coordination and subsequent insertion of olefin monomers into the transition metal-carbon bond of the active site. The organoaluminium co-catalyst, such as this compound, is responsible for the initial formation of this active site through the alkylation of the titanium precursor.

| Catalyst System Component | Function |

| Titanium Halide (e.g., TiCl4) | Primary catalyst precursor |

| Magnesium Chloride (MgCl2) | Support material, enhances activity |

| This compound | Co-catalyst: alkylating agent, activator, scavenger |

| Olefin Monomer (e.g., Ethylene (B1197577), Propylene) | Building block for the polymer chain |

Research has shown that the choice of organoaluminium co-catalyst can impact the molecular weight, molecular weight distribution, and stereoregularity of the resulting polymer. While specific data for this compound in publicly accessible literature is limited, the principles of Ziegler-Natta catalysis suggest that its steric bulk and electronic properties would play a significant role in modulating these polymer characteristics.

Metallocene and Post-Metallocene Catalysis

Metallocene and post-metallocene catalysts represent a more recent generation of single-site catalysts for olefin polymerization, offering greater control over polymer architecture compared to traditional Ziegler-Natta systems. wikipedia.org These homogeneous or supported catalysts, often based on zirconium or titanium complexed with cyclopentadienyl (B1206354) or other ligand frameworks, also require activation by a co-catalyst.

The development of post-metallocene catalysts, which feature non-cyclopentadienyl ligands, has further expanded the possibilities for producing polyolefins with unique properties. wikipedia.org The interaction between the post-metallocene pre-catalyst and the organoaluminium co-catalyst is critical for generating the active catalytic species. The specific structure of the co-catalyst, including the alkyl and halide substituents, can influence the stability and reactivity of the active site.

Kinetics and Mechanisms of Polymerization Processes

The kinetics of olefin polymerization are significantly influenced by the nature of the co-catalyst. The rate of polymerization is dependent on the concentration of active sites, which is directly related to the efficiency of the activation process by the organoaluminium compound. This compound, when used as a co-catalyst, participates in the equilibrium of active species formation.

Furthermore, chain transfer reactions, which are crucial in controlling the molecular weight of the polymer, can be influenced by the organoaluminium co-catalyst. Chain transfer to the aluminium compound is a common termination pathway. The structure of the organoaluminium species, including the nature of the alkyl groups, can affect the rate of this process.

Applications in Precision Organic Synthesis

Beyond its role in polymerization, organoaluminium reagents like this compound find applications in precision organic synthesis, where they can act as Lewis acids or participate in transmetallation reactions to generate other reactive organometallic species.

Stereoselective and Regioselective Transformations

In organic synthesis, achieving high levels of stereoselectivity (control over the spatial arrangement of atoms) and regioselectivity (control over the site of reaction) is paramount. Organoaluminium compounds can be employed as reagents or catalysts to influence the outcome of various chemical transformations.

While specific documented examples of this compound in stereoselective and regioselective reactions are not widely available in general literature, the principles of organoaluminium chemistry suggest its potential utility. For instance, as a Lewis acid, it could coordinate to a substrate, thereby activating it towards nucleophilic attack and influencing the stereochemical or regiochemical outcome of the reaction by sterically blocking one face or position of the molecule.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in the construction of complex organic molecules. nih.govresearchgate.net Organoaluminium reagents can participate in these reactions in several ways. They can act as nucleophilic sources of alkyl groups in reactions with electrophiles. The octyl groups of this compound could, in principle, be transferred in such reactions.

Furthermore, organoaluminium compounds can be used in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a powerful method for C-C bond formation. The Lewis acidic nature of the aluminium center can activate the carbonyl compound towards nucleophilic attack by the alkyl group.

In-depth Article on Specific Catalytic Applications of this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive review of scientific literature and research databases has revealed a significant lack of specific information regarding the catalytic applications of the chemical compound this compound, particularly in the areas of cascade and domino reactions and the emerging catalytic functions of its derivatives. While the broader class of organoaluminum compounds, to which this compound belongs, is well-established in the field of polymerization catalysis, detailed research findings and data specifically for the dioctyl derivative are not sufficiently available to construct a thorough and scientifically accurate article based on the requested outline.

Organoaluminum compounds, such as triethylaluminium and diethylaluminium chloride, are known to function as crucial co-catalysts in Ziegler-Natta polymerization, a key process for producing various polyolefins. wikipedia.orgscienceinfo.com These compounds activate the transition metal catalyst and can play a role in determining the stereochemistry and molecular weight of the resulting polymer. scienceinfo.comlibretexts.org However, the specific performance, reaction kinetics, and substrate scope of this compound in these contexts are not detailed in the available literature.

The request for information on the role of this compound in cascade and domino reactions did not yield any specific examples or mechanistic studies. Cascade reactions, which involve multiple bond-forming steps in a single synthetic operation, are a powerful tool in organic synthesis, but there is no readily accessible research linking this compound as a key catalyst or reagent in such processes.

Similarly, an investigation into the emerging catalytic functions of this compound derivatives found no specific reports on the synthesis of such derivatives or their application in novel catalytic transformations. The development of new catalysts often involves modifying the ligands or substituents of a parent compound to tune its reactivity and selectivity, but this area of research does not appear to have been explored in detail for this compound according to the available data.

Given the constraints of generating a professional and authoritative article based on diverse and verifiable sources, the absence of specific data for this compound in the requested advanced catalytic applications makes it impossible to fulfill the user's request at this time. Any attempt to do so would result in an article lacking the required depth, detail, and scientific accuracy.

Spectroscopic Characterization and Computational Studies of Chlorodioctylaluminium

Challenges in Structural Elucidation of Organoaluminium Compounds

The structural analysis of organoaluminium compounds is frequently hampered by several key factors. These compounds are well-known for their pyrophoric nature and high reactivity towards air and moisture, necessitating stringent handling and analysis under inert atmospheres. uvic.ca This reactivity can lead to the formation of hydrolysis or oxidation byproducts, which can complicate spectral interpretation.

Furthermore, organoaluminium compounds, particularly those with less bulky alkyl groups, have a strong tendency to form dimeric or oligomeric structures. chemeurope.com Triorganoaluminium compounds, for instance, often exist as dimers with bridging alkyl groups. chemeurope.com This associative behavior, driven by the electron-deficient nature of the aluminum center, can also be expected for dialkylaluminium halides like chlorodioctylaluminium. The presence of such equilibria in solution can lead to complex spectroscopic data that is challenging to interpret. Additionally, the often low tendency of these compounds to crystallize can make single-crystal X-ray diffraction, a definitive method for structural elucidation, difficult to perform. uvic.ca

Application of Advanced Spectroscopic Techniques

A combination of spectroscopic methods is typically required to obtain a complete picture of the structure and bonding in organoaluminium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a powerful tool for characterizing the structure of organoaluminium compounds in both solution and the solid state.

¹H and ¹³C NMR: Proton and carbon-13 NMR provide information about the organic ligands attached to the aluminum center. The chemical shifts and coupling patterns of the octyl group in this compound would be expected to be influenced by the electropositive aluminum atom. For long-chain alkyl groups, the signals of the methylene (B1212753) groups further from the aluminum atom would likely resemble those of the corresponding alkane.

²⁷Al NMR: Aluminum-27 NMR is particularly informative for probing the coordination environment of the aluminum nucleus. rsc.orgnih.gov The chemical shift of the ²⁷Al nucleus is sensitive to its coordination number, with distinct ranges typically observed for four-, five-, and six-coordinate aluminum species. rsc.org For a dimeric dialkylaluminium chloride, a four-coordinate aluminum center would be expected. The quadrupolar nature of the ²⁷Al nucleus (spin I = 5/2) often results in broad NMR signals, with the line width being dependent on the symmetry of the electric field gradient around the nucleus. rsc.org More symmetrical environments lead to sharper lines.

Table 1: Representative ²⁷Al NMR Data for Related Organoaluminium Compounds

| Compound | Coordination Number | 27Al Chemical Shift (ppm) |

|---|---|---|

| AlCl₃·THF complexes | 4, 5, 6 | ~ -103 (4-coordinate) |

Note: This table is illustrative and based on general knowledge of organoaluminium compounds. Specific data for this compound is not available.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the bonding within a molecule.

IR Spectroscopy: Infrared spectroscopy is sensitive to vibrations that induce a change in the dipole moment. For this compound, characteristic C-H stretching and bending vibrations of the octyl groups would be expected in the regions of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. The Al-C and Al-Cl stretching vibrations are expected at lower frequencies, typically in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. For dimeric structures with a center of symmetry, certain vibrations may be Raman-active but IR-inactive (and vice versa), providing crucial information for structural assignment. Theoretical calculations are often used to aid in the assignment of the observed vibrational modes. nih.gov

Mass Spectrometry and Elemental Analysis

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The high reactivity of organoaluminium compounds presents a significant challenge for mass spectrometric analysis, often requiring specialized handling and ionization techniques to avoid decomposition. uvic.ca The mass spectrum can provide evidence for the monomeric or dimeric nature of the compound in the gas phase. Fragmentation patterns can help to confirm the structure of the alkyl ligands.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements (like chlorine and aluminum) in a compound. This data is crucial for confirming the empirical formula of a synthesized compound.

Computational Chemistry and Theoretical Modelling

In the absence of complete experimental data, computational methods can provide valuable insights into the structure and properties of organoaluminium compounds.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structures of molecules. mdpi.comnih.gov For this compound, DFT calculations could be used to:

Optimize the geometries of both the monomeric and dimeric forms to determine their relative stabilities.

Calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. nih.gov

Predict NMR chemical shifts, which can be compared with experimental data for structural validation.

Analyze the nature of the bonding, including the electron distribution and molecular orbitals, to understand the reactivity of the compound.

While DFT studies have been conducted on various aluminum halides and other organoaluminium species, nih.govmdpi.com specific theoretical investigations focused on the electronic structure of this compound are not available in the current literature.

Information regarding is not publicly available.

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or computational data was found for the chemical compound this compound. The search for spectroscopic characterization, molecular dynamics simulations of its reactivity, and the prediction of its reaction pathways and transition states did not yield any relevant research findings, data tables, or detailed scientific articles directly pertaining to this specific molecule.

While general computational methodologies exist for studying organoaluminum compounds, the strict requirement to focus solely on this compound and to provide specific data and research findings prevents the generation of the requested article. The creation of a scientifically accurate and detailed article as outlined in the user's request would necessitate access to proprietary research or the commissioning of new experimental and computational studies on this compound.

Advanced Research Directions and Future Perspectives for Chlorodioctylaluminium

Investigation of Low-Oxidation State Organoaluminium Species in Catalysis

The exploration of main-group elements in lower oxidation states has unveiled novel catalytic activities, a domain traditionally dominated by transition metals. researchgate.net Future research is anticipated to delve into the synthesis and catalytic applications of low-oxidation state species derived from Chlorodioctylaluminium. Organoaluminium compounds with Al-Al bonds, first reported in 1988, represent a key area of this research. wikipedia.org

The reduction of dialkylaluminium chlorides is a typical method to prepare such species. wikipedia.org A prospective research pathway for this compound could involve its reduction to generate dioctylaluminium species, potentially stabilized by bulky ligands. These low-valent aluminium centers could exhibit unique reactivity, acting as potent reducing agents or as catalysts in small molecule activation.

Table 1: Examples of Low-Oxidation State Organoaluminium(I) and (II) Compounds and Their Potential Catalytic Applications

| Compound Class | General Formula | Potential Catalytic Applications |

| Dialanes (Al-Al) | R₂Al-AlR₂ | Reductive coupling reactions, hydrogenation catalysis |

| Tetraalanes (Al(I) clusters) | (RAl)₄ | Small molecule activation (e.g., CO₂, N₂), dehalogenation reactions |

| Aluminyl Anions | [R₂Al]⁻ | Nucleophilic activation of substrates, single-electron transfer reactions |

This table is illustrative and based on known low-oxidation state organoaluminium compounds. Specific research on this compound-derived species is yet to be conducted.

The catalytic cycle of such species could mimic transition metal catalysis, involving oxidative addition and reductive elimination steps. researchgate.net For instance, a low-valent dioctylaluminium species might activate C-H or C-X bonds, opening new avenues for functionalization reactions.

Development of Supported and Immobilized this compound Catalysts

This compound is a known component in Ziegler-Natta catalyst systems for olefin polymerization. wikipedia.org Future research will likely focus on the development of supported and immobilized versions of catalysts activated by this compound to enhance their industrial applicability. Heterogenizing homogeneous catalysts combines the high selectivity and activity of molecular catalysts with the practical benefits of solid catalysts, such as ease of separation and recyclability.

Modern Ziegler-Natta catalysts often utilize supports like magnesium chloride (MgCl₂). wikipedia.orgcambridge.org Research in this area could explore the interaction of this compound with various support materials and the influence of internal and external electron donors on catalyst performance. rsc.org Advanced spectroscopic techniques, such as 27Al MAS NMR, could be employed to study the surface aluminium compounds formed upon the interaction of this compound with the support. researchgate.net

Table 2: Potential Support Materials for this compound-Activated Catalysts

| Support Material | Key Properties | Potential Advantages in Catalysis |

| Magnesium Chloride (MgCl₂) | High surface area, crystalline structure | Enhanced activity and stereoselectivity in olefin polymerization. scienceinfo.com |

| Silica (SiO₂) | Tunable porosity, well-defined surface chemistry | Good control over active site distribution. |

| Alumina (Al₂O₃) | Lewis acidity, thermal stability | Potential for dual-functional catalysts. |

| Polymers | Flexible backbone, functionalizable | Creation of "single-site" heterogeneous catalysts. |

The immobilization of a this compound-based catalytic system could lead to more robust and reusable catalysts, contributing to more economical and sustainable polymerization processes.

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Organoaluminium reagents, while traditionally associated with pyrophoric and reactive characteristics, are being explored in more sustainable synthetic methodologies. researchgate.net Future research is expected to focus on integrating this compound into greener chemical syntheses.

One area of interest is the use of organoaluminium compounds as catalysts in atom-economical reactions, such as hydroamination and hydroboration. goettingen-research-online.de These reactions form C-N and C-B bonds, respectively, without the generation of stoichiometric byproducts. The development of catalysts based on or activated by this compound for such transformations would be a significant advancement.

Furthermore, exploring the use of this compound in solvent-free or alternative solvent systems is a key research direction. While many organometallic reactions are conducted in volatile organic solvents, the push for greener processes necessitates the investigation of more environmentally benign reaction media.

Exploration of this compound in the Development of Advanced Materials Precursors

Organometallic compounds are crucial precursors for the synthesis of advanced materials, including thin films and nanoparticles. goettingen-research-online.de this compound, with its aluminium-carbon and aluminium-chlorine bonds, presents opportunities as a precursor for aluminium-containing materials.

Through processes like chemical vapor deposition (CVD) or sol-gel synthesis, this compound could be used to deposit thin films of aluminium oxide (alumina) or other aluminium compounds. researchgate.netdiva-portal.org The properties of the resulting material, such as thickness, crystallinity, and purity, would be influenced by the deposition conditions and the structure of the precursor.

Table 3: Potential Advanced Materials Derived from this compound as a Precursor

| Material | Deposition Technique | Potential Applications |

| Aluminium Oxide (Al₂O₃) Thin Films | Chemical Vapor Deposition (CVD), Sol-Gel | Microelectronics, protective coatings, catalyst supports. hzdr.de |

| Doped Alumina | Co-deposition with other metal precursors | Enhanced catalytic activity, modified electronic properties. |

| Aluminium Nitride (AlN) | Reaction with a nitrogen source at high temperature | High thermal conductivity substrates, piezoelectric devices. |

The long octyl chains in this compound might offer advantages in precursor design, influencing its volatility and decomposition profile. Research in this area would involve synthesizing and characterizing the resulting materials and correlating their properties with the precursor chemistry and processing parameters.

Q & A

Q. How can researchers balance innovation with methodological rigor when proposing novel applications of this compound?

- Answer : Adopt a phased approach: (1) Validate foundational properties (reactivity, stability) via established protocols; (2) Pilot innovative applications (e.g., in polymer catalysis) with controlled scalability studies; (3) Use peer review and pre-registration to mitigate bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.